molecular formula C8H15N3O2 B13639938 2-(2-(3-Amino-4-methyl-1h-pyrazol-1-yl)ethoxy)ethan-1-ol

2-(2-(3-Amino-4-methyl-1h-pyrazol-1-yl)ethoxy)ethan-1-ol

Cat. No.: B13639938
M. Wt: 185.22 g/mol
InChI Key: RWKLBDUSWFPSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(3-Amino-4-methyl-1h-pyrazol-1-yl)ethoxy)ethan-1-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an amino group and an ethoxyethanol moiety, making it a valuable intermediate in the synthesis of more complex heterocyclic systems.

Chemical Reactions Analysis

2-(2-(3-Amino-4-methyl-1h-pyrazol-1-yl)ethoxy)ethan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from 0°C to 100°C depending on the specific reaction . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 2-(2-(3-Amino-4-methyl-1h-pyrazol-1-yl)ethoxy)ethan-1-ol include other aminopyrazoles and pyrazole derivatives such as:

Compared to these compounds, this compound is unique due to the presence of both an amino group and an ethoxyethanol moiety, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

2-[2-(3-amino-4-methylpyrazol-1-yl)ethoxy]ethanol

InChI

InChI=1S/C8H15N3O2/c1-7-6-11(10-8(7)9)2-4-13-5-3-12/h6,12H,2-5H2,1H3,(H2,9,10)

InChI Key

RWKLBDUSWFPSNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCOCCO

Origin of Product

United States

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